molecular formula C30H54 B119584 20R23S24R-DINOSTERANE CAS No. 146276-34-8

20R23S24R-DINOSTERANE

Cat. No.: B119584
CAS No.: 146276-34-8
M. Wt: 414.7 g/mol
InChI Key: YISIWADHCLSOOJ-WQVBPNTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 20R23S24R-DINOSTERANE is a complex organic molecule. It is a polycyclic hydrocarbon with multiple chiral centers, making it a stereochemically rich compound. This compound is structurally related to steroids, which are essential biological molecules involved in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the Cyclopenta[a]phenanthrene Core: This step involves cyclization reactions to form the polycyclic structure. Common reagents include strong acids or bases to facilitate the cyclization.

    Introduction of Methyl Groups: Methylation reactions are used to introduce the methyl groups at specific positions. Reagents such as methyl iodide and strong bases like sodium hydride are often employed.

    Attachment of the Trimethylheptan-2-yl Side Chain: This step involves the formation of carbon-carbon bonds through reactions such as Grignard reactions or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to facilitate hydrogenation reactions.

    Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.

    Substitution: The compound can undergo substitution reactions, such as halogenation using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Steroid Analogues: Used as a precursor in the synthesis of various steroid analogues for research purposes.

Biology

    Hormone Research: Studied for its potential role in hormone synthesis and regulation.

Medicine

    Drug Development: Investigated for its potential therapeutic applications in treating hormonal imbalances and related disorders.

Industry

    Material Science: Used in the development of advanced materials with specific structural properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, influencing various physiological pathways. The exact mechanism involves binding to the receptor’s active site, leading to conformational changes that alter receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A structurally similar steroid with a hydroxyl group at the 3-position.

    Testosterone: Another steroid with a similar polycyclic structure but different functional groups.

Uniqueness

    Structural Complexity: The compound’s multiple chiral centers and unique side chain make it distinct from other steroids.

    Functional Diversity: Its ability to undergo various chemical reactions and form different derivatives highlights its versatility.

This detailed article provides a comprehensive overview of the compound 20R23S24R-DINOSTERANE, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

146276-34-8

Molecular Formula

C30H54

Molecular Weight

414.7 g/mol

IUPAC Name

(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-trimethyl-17-[(2R,4S,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C30H54/c1-19(2)23(6)21(4)18-22(5)26-13-14-27-24-11-12-25-20(3)10-9-16-29(25,7)28(24)15-17-30(26,27)8/h19-28H,9-18H2,1-8H3/t20-,21+,22-,23-,24+,25+,26-,27+,28+,29+,30-/m1/s1

InChI Key

YISIWADHCLSOOJ-WQVBPNTCSA-N

Isomeric SMILES

C[C@@H]1CCC[C@]2([C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)C[C@H](C)[C@H](C)C(C)C)C)C

SMILES

CC1CCCC2(C1CCC3C2CCC4(C3CCC4C(C)CC(C)C(C)C(C)C)C)C

Canonical SMILES

CC1CCCC2(C1CCC3C2CCC4(C3CCC4C(C)CC(C)C(C)C(C)C)C)C

Origin of Product

United States

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